Cas no 501008-30-6 (1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione)

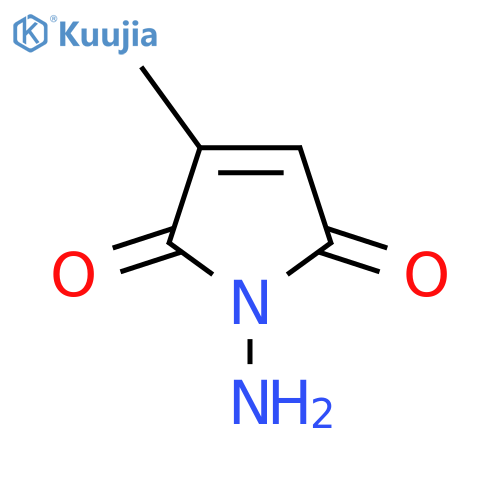

501008-30-6 structure

商品名:1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2,5-dione,1-amino-3-methyl-(9CI)

- 1-Amino-3-methyl-1H-pyrrole-2,5-dione

- NSC188486

- 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

- 1-Amino-3-methylpyrrole-2,5-dione

-

- インチ: 1S/C5H6N2O2/c1-3-2-4(8)7(6)5(3)9/h2H,6H2,1H3

- InChIKey: AAFIIRDTRIOOMS-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C)=CC(N1N)=O

計算された属性

- せいみつぶんしりょう: 126.042927438g/mol

- どういたいしつりょう: 126.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 63.4

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F8885-2893-1g |

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

501008-30-6 | 95%+ | 1g |

$301.0 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736832-1g |

1-Amino-3-methyl-1h-pyrrole-2,5-dione |

501008-30-6 | 98% | 1g |

¥6579.00 | 2024-05-11 | |

| Life Chemicals | F8885-2893-0.5g |

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

501008-30-6 | 95%+ | 0.5g |

$285.0 | 2023-09-05 | |

| Life Chemicals | F8885-2893-5g |

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

501008-30-6 | 95%+ | 5g |

$903.0 | 2023-09-05 | |

| TRC | A150456-500mg |

1-Amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

501008-30-6 | 500mg |

$ 275.00 | 2022-06-08 | ||

| Life Chemicals | F8885-2893-10g |

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

501008-30-6 | 95%+ | 10g |

$1264.0 | 2023-09-05 | |

| Life Chemicals | F8885-2893-2.5g |

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

501008-30-6 | 95%+ | 2.5g |

$602.0 | 2023-09-05 | |

| Life Chemicals | F8885-2893-0.25g |

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

501008-30-6 | 95%+ | 0.25g |

$270.0 | 2023-09-05 | |

| TRC | A150456-100mg |

1-Amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

501008-30-6 | 100mg |

$ 70.00 | 2022-06-08 | ||

| TRC | A150456-1g |

1-Amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

501008-30-6 | 1g |

$ 435.00 | 2022-06-08 |

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

501008-30-6 (1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione) 関連製品

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量